N-(2-chlorobenzyl)-6-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
Description
This compound is a thienopyrimidinone derivative featuring a hexanamide backbone substituted with a 2-chlorobenzyl group at the N-terminus and a 4-methylbenzyl group attached to the thieno[3,2-d]pyrimidine core.
Properties
Molecular Formula |
C27H28ClN3O3S |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H28ClN3O3S/c1-19-10-12-20(13-11-19)18-31-23-14-16-35-25(23)26(33)30(27(31)34)15-6-2-3-9-24(32)29-17-21-7-4-5-8-22(21)28/h4-5,7-8,10-14,16H,2-3,6,9,15,17-18H2,1H3,(H,29,32) |
InChI Key |
VARRSFHQVNTKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.
Substitution Reactions: Introduction of the chlorophenyl and methylphenyl groups through nucleophilic substitution reactions.
Amidation: The final step involves the reaction of the intermediate with hexanoyl chloride in the presence of a base to form the hexanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Heterocyclic Core: Thieno[3,2-d]pyrimidine (target) vs. thiazolo[3,2-a]pyrimidine (11a, 11b) vs. pyrimido[2,1-b]quinazoline (12). The thiophene ring in the target may enhance π-π stacking interactions relative to sulfur-containing thiazole or fused quinazoline systems .
- Electron-Withdrawing Groups: The 4-cyano substituent in 11b increases electrophilicity compared to the 4-methyl group in the target compound, which may influence reactivity in biological systems.
Physicochemical and Spectral Properties
Analysis :
- The absence of reported spectral data for the target compound highlights a gap in current literature. However, analogs like 11a and 11b demonstrate consistent CN and NH stretches in IR, with aromatic proton signals in ¹H NMR aligning with benzylidene substituents .
Biological Activity
N-(2-chlorobenzyl)-6-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with significant potential in therapeutic applications. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 510.05 g/mol. Its structure features a thienopyrimidine core, which is known to interact with various biological targets. The presence of functional groups such as hexanamide and chlorobenzyl substituents contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H28ClN3O3S |
| Molecular Weight | 510.05 g/mol |
| InChI Key | VARRSFHQVNTKGK-UHFFFAOYSA-N |
The compound exhibits notable biological activities primarily as an enzyme inhibitor or receptor modulator , influencing various disease pathways. Its thienopyrimidine structure allows it to interact with cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation. The specific mechanisms often involve:
- Inhibition of target proteins : The compound may inhibit enzymes that are crucial in metabolic pathways associated with tumor growth or inflammatory responses.
- Modulation of signal transduction : By altering signaling pathways, it can affect cellular proliferation and survival.
Antiproliferative Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- Findings : Compounds in this class showed IC50 values ranging from 0.1 µM to 10 µM depending on the specific structural modifications.
Case Studies
- Study on Thienopyrimidine Derivatives : A series of thienopyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among them, derivatives with substitutions similar to those in this compound demonstrated enhanced cytotoxicity against MCF-7 cells with an average GI50 value of 0.5 µM .
- Mechanistic Insights : Research indicated that the compound's mechanism may involve the disruption of tubulin polymerization, similar to known antimitotic agents. This was evidenced by in vitro assays showing inhibition of microtubule formation at concentrations around 10 µM .
Comparative Analysis with Similar Compounds
To elucidate the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-[1-(3-chlorophenyl)carbamoyl]-N-(2-chlorophenyl)methylhexanamide | Contains a carbamoyl group | Potentially different biological activity due to structural variations |
| 6-[1-(4-fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide | Fluorinated substituents | May exhibit altered pharmacokinetics |
| N-(3-cyanobenzyl)-6-[1-(methylbenzyl)-thieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide | Cyanobenzyl group | Different electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
